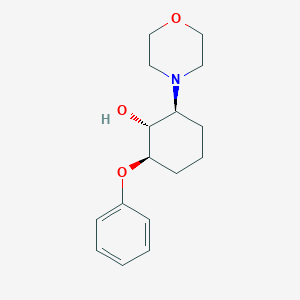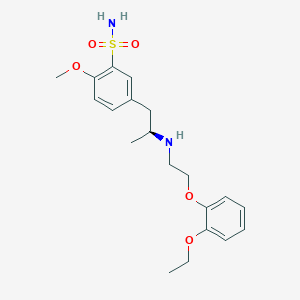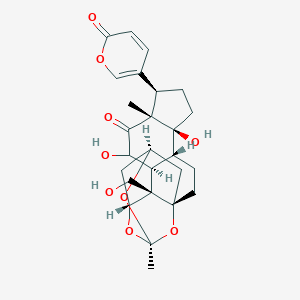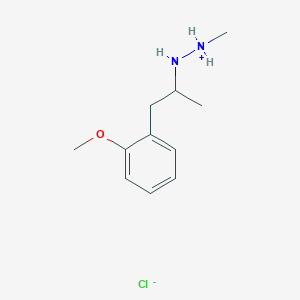
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is a chemical compound with the molecular formula C13H12BrN3·HCl. This compound is known for its unique structure, which includes a naphthylamine moiety, a bromine atom, and an imidazoline ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE typically involves the following steps:
Naphthylamine Derivatization: The starting material, 1-naphthylamine, undergoes bromination to introduce a bromine atom at the 4-position.
Imidazoline Formation: The brominated naphthylamine is then reacted with an imidazoline precursor under specific conditions to form the imidazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 1-naphthylamine.
Imidazoline Synthesis: Industrial reactors are used to facilitate the formation of the imidazoline ring.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted naphthylamine derivatives.
Aplicaciones Científicas De Investigación
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE involves its interaction with specific molecular targets. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthylamine, 4-chloro-N-(2-imidazolin-2-YL)-, hydrochloride
- 1-Naphthylamine, 4-fluoro-N-(2-imidazolin-2-YL)-, hydrochloride
- 1-Naphthylamine, 4-iodo-N-(2-imidazolin-2-YL)-, hydrochloride
Uniqueness
N-(4-BROMONAPHTHALEN-1-YL)-4,5-DIHYDRO-1H-IMIDAZOL-1-IUM-2-AMINECHLORIDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
102280-42-2 |
|---|---|
Fórmula molecular |
C13H13BrClN3 |
Peso molecular |
326.62 g/mol |
Nombre IUPAC |
N-(4-bromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12BrN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
Clave InChI |
DTSYXYSRSFUAEV-UHFFFAOYSA-N |
SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
SMILES canónico |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
Sinónimos |
1-NAPHTHYLAMINE, 4-BROMO-N-(2-IMIDAZOLIN-2-YL)-, HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217667.png)











